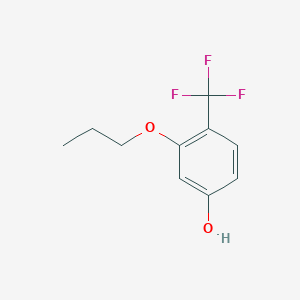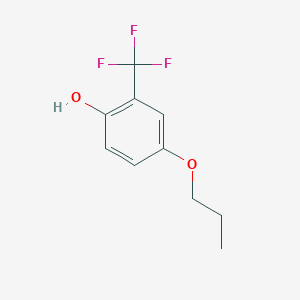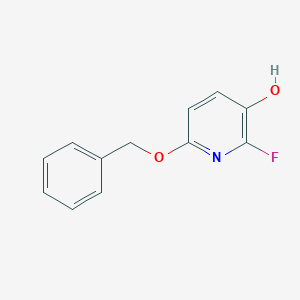
2,3-Difluoro-5-(trifluoromethyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Difluoro-5-(trifluoromethyl)phenol is an organic compound with the molecular formula C(_7)H(_3)F(_5)O It is a fluorinated phenol derivative, characterized by the presence of two fluorine atoms at the 2 and 3 positions and a trifluoromethyl group at the 5 position on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-5-(trifluoromethyl)phenol typically involves the fluorination of suitable precursor compounds. One common method is the electrophilic aromatic substitution reaction, where a phenol derivative is treated with fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert solvent like acetonitrile or dichloromethane at temperatures ranging from 0°C to room temperature.
Industrial Production Methods
For industrial-scale production, continuous flow reactors are often employed to ensure better control over reaction parameters and to enhance safety. The use of fluorine gas or other fluorinating agents in a controlled environment allows for the efficient production of this compound with high purity and yield. The process may also involve purification steps such as distillation or recrystallization to obtain the final product.
化学反応の分析
Types of Reactions
2,3-Difluoro-5-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms and the hydroxyl group can participate in nucleophilic substitution reactions, often leading to the formation of new derivatives.
Oxidation Reactions: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized products.
Reduction Reactions: The compound can be reduced under specific conditions to modify the functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K(_2)CO(_3)) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can yield quinones, while substitution reactions can produce various fluorinated aromatic compounds.
科学的研究の応用
2,3-Difluoro-5-(trifluoromethyl)phenol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated organic molecules, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique electronic properties.
Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties, such as increased thermal stability and resistance to degradation.
作用機序
The mechanism by which 2,3-Difluoro-5-(trifluoromethyl)phenol exerts its effects is primarily through its interaction with biological molecules. The fluorine atoms and the trifluoromethyl group significantly alter the electronic distribution of the molecule, enhancing its ability to form strong hydrogen bonds and van der Waals interactions with target proteins and enzymes. This can lead to inhibition of enzyme activity or modulation of receptor function, making it a valuable tool in biochemical research.
類似化合物との比較
Similar Compounds
- 2,3-Difluorophenol
- 2-Fluoro-5-(trifluoromethyl)phenol
- 3,5-Difluorophenol
Comparison
Compared to these similar compounds, 2,3-Difluoro-5-(trifluoromethyl)phenol is unique due to the presence of both the trifluoromethyl group and the two fluorine atoms, which impart distinct electronic and steric properties. This makes it particularly useful in applications where strong electron-withdrawing effects and specific steric interactions are desired.
特性
IUPAC Name |
2,3-difluoro-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F5O/c8-4-1-3(7(10,11)12)2-5(13)6(4)9/h1-2,13H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACXIYPXVQOMLKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














